(2E)-N-cyclohexyl-N-ethyl-3-(3-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-cyclohexyl-N-ethyl-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a nitrophenyl group attached to a prop-2-enamide backbone
Preparation Methods
The synthesis of (2E)-N-cyclohexyl-N-ethyl-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Alkylation: The nitrophenyl intermediate is then alkylated with ethyl and cyclohexyl groups under specific conditions.
Amidation: The final step involves the formation of the prop-2-enamide backbone through an amidation reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
(2E)-N-cyclohexyl-N-ethyl-3-(3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-N-cyclohexyl-N-ethyl-3-(3-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-cyclohexyl-N-ethyl-3-(3-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
(2E)-N-cyclohexyl-N-ethyl-3-(3-nitrophenyl)prop-2-enamide can be compared with similar compounds such as:
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide: This compound has a cyano group and hydroxyl groups, which may result in different chemical and biological properties.
Other nitrophenyl derivatives: Compounds with variations in the alkyl groups or the position of the nitro group can exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
(E)-N-cyclohexyl-N-ethyl-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C17H22N2O3/c1-2-18(15-8-4-3-5-9-15)17(20)12-11-14-7-6-10-16(13-14)19(21)22/h6-7,10-13,15H,2-5,8-9H2,1H3/b12-11+ |
InChI Key |
JHICOGMWOHQOSL-VAWYXSNFSA-N |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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